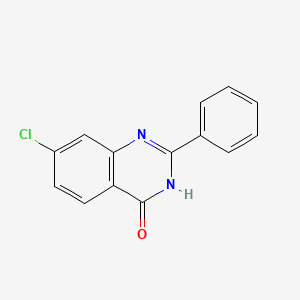

7-Chloro-2-phenylquinazolin-4(3H)-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 627406. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-chloro-2-phenyl-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O/c15-10-6-7-11-12(8-10)16-13(17-14(11)18)9-4-2-1-3-5-9/h1-8H,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWSBXSUAJILPPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 7-Chloro-2-phenylquinazolin-4(3H)-one

Abstract: The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds.[1] This guide provides an in-depth, technically-focused protocol for the synthesis of a key analogue, 7-Chloro-2-phenylquinazolin-4(3H)-one, starting from 4-chloroanthranilic acid. We will explore the underlying reaction mechanisms, provide detailed, step-by-step experimental procedures, discuss critical optimization parameters, and outline robust analytical methods for product characterization. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the synthesis of this important heterocyclic compound.

Introduction to the Quinazolinone Core

Pharmacological Significance

Quinazolinone derivatives exhibit an impressively broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, antimicrobial, and antihypertensive properties.[2][3][4][5] Their versatile biological profile has spurred extensive research, leading to the development of several clinically approved drugs.[6] The fused heterocyclic system, comprising a benzene ring fused to a pyrimidine ring, provides a rigid and adaptable scaffold for molecular design, allowing for precise modification to enhance potency and selectivity against various biological targets.[1][6]

Synthetic Strategy Overview

The synthesis of this compound from 4-chloroanthranilic acid is efficiently achieved through a two-step process. This common and reliable route involves:

-

N-Acylation: The initial step is the acylation of the amino group of 4-chloroanthranilic acid with benzoyl chloride to form the key intermediate, 2-benzamido-4-chlorobenzoic acid.

-

Cyclodehydration: The subsequent step involves an intramolecular cyclization with the elimination of a water molecule to form the stable quinazolinone ring system.

This approach is widely adopted due to its reliability and the general availability of the starting materials.[7]

Reaction Mechanism and Scientific Rationale

The synthetic pathway relies on two fundamental organic reactions. Understanding the mechanism behind each step is critical for optimizing conditions and troubleshooting potential issues.

Step 1: N-Acylation (Schotten-Baumann Reaction)

The first step is the formation of an amide bond between 4-chloroanthranilic acid and benzoyl chloride. This reaction proceeds via nucleophilic acyl substitution.

-

Causality of Reagent Choice:

-

4-Chloroanthranilic Acid: The starting material provides the core aniline and carboxylic acid functionalities required for the quinazolinone ring. The chloro-substituent at this position ultimately becomes the C7-chloro group in the final product.

-

Benzoyl Chloride: As a highly reactive acylating agent, it readily reacts with the nucleophilic amino group of the anthranilic acid. The phenyl group of the benzoyl chloride becomes the C2-substituent of the quinazolinone.

-

Pyridine (or other base): This reaction is often performed in the presence of a base like pyridine. Its role is twofold: it acts as a catalyst and, more importantly, as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction. Neutralizing the HCl is crucial as it would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

-

Step 2: Intramolecular Cyclodehydration

The cyclization of the 2-benzamido-4-chlorobenzoic acid intermediate is the key ring-forming step. This is typically achieved through thermal means, often with a dehydrating agent like acetic anhydride.

-

Mechanism: The reaction can proceed through the formation of a benzoxazinone intermediate.[7][8] Heating 2-benzamido-4-chlorobenzoic acid with acetic anhydride first forms a mixed anhydride at the carboxylic acid group, which activates it. The amide nitrogen then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon. Subsequent elimination of acetic acid and ring closure yields a 2-phenyl-7-chloro-4H-3,1-benzoxazin-4-one. While this benzoxazinone can be isolated, under sustained heating or specific conditions, it can rearrange or be converted in situ to the more thermodynamically stable quinazolin-4(3H)-one tautomer. A simpler pathway involves the direct intramolecular condensation between the amide nitrogen and the carboxylic acid, driven by heat and the removal of water.

The overall workflow is summarized in the diagram below.

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocols

Disclaimer: All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | CAS Number | Key Hazards |

| 4-Chloroanthranilic Acid | 171.59 | 89-77-0 | Irritant |

| Benzoyl Chloride | 140.57 | 98-88-4 | Corrosive, Lachrymator |

| Pyridine | 79.10 | 110-86-1 | Flammable, Toxic |

| Acetic Anhydride | 102.09 | 108-24-7 | Corrosive, Flammable |

| Ethanol | 46.07 | 64-17-5 | Flammable |

| Hydrochloric Acid (conc.) | 36.46 | 7647-01-0 | Corrosive |

| Sodium Bicarbonate | 84.01 | 144-55-8 | Irritant |

Protocol 1: Synthesis of 2-Benzamido-4-chlorobenzoic acid (Intermediate)

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-chloroanthranilic acid (8.58 g, 50 mmol) in pyridine (50 mL).

-

Reagent Addition: Cool the flask in an ice bath. Slowly add benzoyl chloride (6.4 mL, 55 mmol, 1.1 eq) dropwise to the stirred suspension over 15-20 minutes. The addition is exothermic, so maintain the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours, then heat the mixture to reflux (approx. 115 °C) for an additional 1 hour to ensure the reaction goes to completion.

-

Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing 200 mL of ice-cold water and 20 mL of concentrated hydrochloric acid.

-

Isolation: A precipitate will form. Stir the mixture for 15 minutes, then collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crude solid with copious amounts of cold water until the filtrate is neutral (check with pH paper) to remove pyridine hydrochloride.

-

Drying: Dry the white solid in a vacuum oven at 60-70 °C to a constant weight. The product is typically of sufficient purity for the next step.

Protocol 2: Cyclization to this compound

-

Reaction Setup: Place the dried 2-benzamido-4-chlorobenzoic acid (from the previous step, approx. 50 mmol) into a 100 mL round-bottom flask. Add acetic anhydride (25 mL).

-

Reaction: Equip the flask with a reflux condenser and heat the mixture under reflux (approx. 140 °C) for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by the disappearance of the starting material spot on TLC), cool the mixture to room temperature. A solid will crystallize out.

-

Isolation: Pour the mixture into 100 mL of ice-cold water to hydrolyze the excess acetic anhydride. Stir for 30 minutes. Collect the crude product by vacuum filtration.

-

Purification: The primary purification method is recrystallization. Transfer the crude solid to a flask and add a minimal amount of hot ethanol to dissolve it completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 80 °C.

Process Optimization and Troubleshooting

Optimizing reaction conditions is key to maximizing yield and purity.[9]

Key Reaction Parameters

| Parameter | Step 1 (Acylation) | Step 2 (Cyclization) | Rationale & Impact |

| Temperature | 0-10°C (addition), then reflux | Reflux (~140°C) | Low initial temp for acylation controls exothermicity. Heat is required to drive the cyclodehydration to completion. |

| Solvent | Pyridine | Acetic Anhydride | Pyridine acts as a base and solvent. Acetic anhydride is both a reactant (dehydrating agent) and a solvent. |

| Reaction Time | 2-3 hours | 3-4 hours | Insufficient time leads to incomplete conversion. Monitor by TLC to determine the optimal duration. |

| Stoichiometry | Slight excess of benzoyl chloride | N/A | A small excess of the acylating agent ensures complete consumption of the starting anthranilic acid. |

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| Low Yield in Step 1 | Incomplete reaction; protonation of starting amine. | Ensure benzoyl chloride is fresh. Verify the base (pyridine) is dry and sufficient to neutralize HCl. |

| Low Yield in Step 2 | Incomplete cyclization. | Extend reflux time. Ensure the temperature is high enough to drive off water. Confirm the intermediate from Step 1 was thoroughly dried. |

| Product is Oily/Difficult to Crystallize | Presence of impurities (e.g., residual pyridine, acetic acid). | In Step 1 work-up, wash thoroughly with dilute HCl then water. In Step 2, ensure complete hydrolysis of acetic anhydride. Recrystallize from a different solvent system if needed (e.g., ethanol/water). |

| Multiple Spots on TLC of Final Product | Unreacted intermediate; side products. | Incomplete reaction is the most likely cause. Increase reaction time/temperature. For purification, column chromatography may be required if recrystallization is ineffective. |

Analytical Characterization

Confirming the structure and purity of the final product is a critical, self-validating step. The expected data for this compound is well-documented.[10][11]

Caption: Analytical techniques for the structural elucidation and purity assessment of the final product.

Expected Spectroscopic Data

-

¹H NMR (500 MHz, DMSO-d₆): The proton NMR spectrum is highly characteristic.

-

δ ~12.7 ppm (br s, 1H): This broad singlet corresponds to the acidic N-H proton of the quinazolinone ring.[10]

-

δ 8.1-8.2 ppm (m, 3H): This multiplet typically includes the H5 proton of the quinazolinone ring and the two ortho-protons of the C2-phenyl ring.[10]

-

δ ~7.8 ppm (s, 1H): A singlet or narrow doublet for the H8 proton.[10]

-

δ 7.5-7.6 ppm (m, 4H): This multiplet contains the remaining meta- and para-protons of the C2-phenyl ring and the H6 proton of the quinazolinone ring.[10]

-

-

¹³C NMR (125 MHz, DMSO-d₆):

-

Infrared (IR) Spectroscopy (KBr Pellet, cm⁻¹):

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~1670-1685 cm⁻¹: A strong absorption band for the C=O (amide) stretching.

-

~1600-1580 cm⁻¹: C=N and aromatic C=C stretching vibrations.

-

-

Mass Spectrometry (MS):

-

ESI-MS: The calculated molecular weight is 256.68 g/mol . Expect to see a prominent ion for [M+H]⁺ at m/z 257. The characteristic isotopic pattern for one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio) should be clearly visible.

-

Safety and Handling

-

Benzoyl Chloride: Is corrosive and a lachrymator. Handle only in a fume hood and avoid inhalation of vapors.

-

Pyridine: Is flammable and toxic. Use in a well-ventilated area and away from ignition sources.

-

Acetic Anhydride: Is corrosive and reacts violently with water. Add to water slowly during work-up to manage the exothermic hydrolysis.

-

Waste Disposal: All organic waste should be collected in a designated halogenated waste container. Acidic and basic aqueous waste should be neutralized before disposal.

Conclusion

The synthesis of this compound from 4-chloroanthranilic acid is a robust and reproducible procedure that provides access to a valuable heterocyclic scaffold. By understanding the underlying chemical principles of the N-acylation and cyclodehydration steps, researchers can effectively optimize the reaction for high yield and purity. The protocols and analytical benchmarks provided in this guide serve as a comprehensive resource for chemists in the pharmaceutical and life sciences sectors, enabling the reliable synthesis and validation of this important compound for further research and development. Future efforts may focus on developing greener synthetic alternatives, utilizing microwave-assisted synthesis or employing more environmentally benign solvents and catalysts to align with the principles of sustainable chemistry.[12][13]

References

- Darwish, K. M. & Al-Majid, A. M. (2017). A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. University of Benghazi Journal.

- University of Benghazi. (2019). A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. Journal of Science.

- Various Authors. (2025). RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. World Journal of Advanced Research and Reviews.

- Abdelkhalek, A. S., & Abdul-Malik, M. A. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities.

- Various Authors. (n.d.). Quinazolinone Synthetic Strategies and Medicinal Significance: A review. De Gruyter.

- BenchChem. (2025). Technical Support Center: Optimization of 4(3H)-Quinazolinone Synthesis. BenchChem.

- Various Authors. (n.d.). Synthesis of quinazolinone and quinazoline derivatives using green chemistry approach.

- Jelena, M. et al. (n.d.). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online.

- Various Authors. (2024).

- Pathak, D. et al. (2023).

- Maleki, A. et al. (n.d.).

- Various Authors. (2024). Study on quinazolinone derivative and their pharmacological actions. Examine.

- Zeynizadeh, B. et al. (2021). Synthesis of the quinazolinone derivatives using an acid-functionalized magnetic silica heterogeneous catalyst in terms of green chemistry. Molecular Diversity.

- Various Authors. (n.d.). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW.

- Musiol, R. & Sajewicz, M. (n.d.). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica.

- Various Authors. (n.d.). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. RSC Medicinal Chemistry.

- Malinowski, Z. (2025). Optimization of Reaction Conditions for the Synthesis of Quinazolin-4(3H)-one. Molecules.

- Various Authors. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry.

- Dash, P. et al. (2017). Design and Synthesis of 7-Chloro-3-Substituted Quinazolin-4(3H)-Ones as Potential Anti-inflammatory and Analgesic Agents.

- Asif, M. (2014). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research.

- Wang, Z. et al. (2019).

- Al-Suhaimi, K. S. et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules.

- Various Authors. (n.d.). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing.

-

Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. .

- BenchChem. (2025). Technical Support Center: Synthesis of 4(3H)

- Supporting Information for "Copper-catalyzed tandem oxidative synthesis of quinazolinones from 2-aminobenzonitriles and primary alcohols". (n.d.). Royal Society of Chemistry.

- Supporting Inform

- Tiwari, A. & Bhanage, B. (2015). Transition-metal free synthesis of quinazolinones via tandem cyclization of 2-halobenzoic acids with amidines. RSC Advances.

- Supporting Information for "Oxidant- and Metal-Free Synthesis of 4(3H)-Quinazolinones from 2- Amino-N-methoxybenzamides". (n.d.). organic-chemistry.org.

- Various Authors. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Dove Medical Press.

- BenchChem. (2025). Spectroscopic Profile of 4(3H)-Quinazolinone: A Technical Guide for Researchers. BenchChem.

- Various Authors. (2025). Chitosan-supported CuI-catalyzed cascade reaction of 2-halobenzoic acids and amidines for the synthesis of quinazolinones. Beilstein Journal of Organic Chemistry.

- Banerjee, M. et al. (n.d.). Synthesis and biological evaluation of some anthranilic acid and 2-phenylquinazoline-4(3H)-one analogues. scielo.org.za.

- Various Authors. (n.d.). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. MDPI.

- Various Authors. (n.d.). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. MDPI.

- Various Authors. (n.d.). Divergent 2-Chloroquinazolin-4(3H)-one Rearrangement: Twisted-Cyclic Guanidine Formation or Ring-Fused N-Acylguanidines via a Domino Process. NIH.

Sources

- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ujpronline.com [ujpronline.com]

- 3. A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Study on quinazolinone derivative and their pharmacological actions [wisdomlib.org]

- 5. researchgate.net [researchgate.net]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

An In-Depth Spectroscopic Guide to 7-Chloro-2-phenylquinazolin-4(3H)-one: A Technical Resource for Scientific Professionals

Introduction: Unveiling the Molecular Architecture of a Privileged Scaffold

The quinazolinone core is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. The specific analogue, 7-Chloro-2-phenylquinazolin-4(3H)-one, represents a key intermediate and a pharmacologically relevant entity in its own right. Its chemical architecture, featuring a fused pyrimidine ring system, a phenyl substituent, and a strategically placed chloro group, gives rise to a unique electronic and steric profile that dictates its reactivity and biological interactions.

This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the spectroscopic characteristics of this compound. Moving beyond a mere catalog of data, this document delves into the causal relationships between the molecular structure and its spectral output. By understanding why the molecule behaves as it does under various spectroscopic techniques, researchers can gain deeper insights into its structure, purity, and potential for further functionalization. Every protocol and interpretation herein is presented as a self-validating system, grounded in established scientific principles and supported by authoritative references.

Molecular Identity and Physicochemical Properties

A foundational understanding of the molecule's basic properties is the first step in any characterization workflow.

| Property | Value |

| Molecular Formula | C₁₄H₉ClN₂O |

| Molecular Weight | 256.69 g/mol |

| Appearance | White solid |

| CAS Number | 41949-33-1 |

Synthesis of this compound: A Practical Protocol

The reliable synthesis of the target compound is a prerequisite for its spectroscopic analysis. The following protocol is a robust and reproducible method starting from readily available precursors.

Experimental Protocol: Synthesis

-

Step 1: Formation of the Benzoxazinone Intermediate.

-

To a solution of 2-amino-4-chlorobenzoic acid (1 equivalent) in pyridine, add benzoyl chloride (1.1 equivalents) dropwise at 0-5 °C with constant stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Pour the reaction mixture into ice-cold water.

-

Collect the precipitated solid by filtration, wash thoroughly with water, and dry to yield 7-chloro-2-phenyl-4H-3,1-benzoxazin-4-one.

-

-

Step 2: Conversion to the Quinazolinone.

-

Reflux a mixture of the 7-chloro-2-phenyl-4H-3,1-benzoxazin-4-one (1 equivalent) and formamide (10 equivalents) for 4-6 hours.

-

Cool the reaction mixture and pour it into water.

-

Collect the solid precipitate by filtration, wash with water, and recrystallize from ethanol to obtain pure this compound.

-

Caption: Synthetic pathway for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Connectivity

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing a detailed map of the carbon and hydrogen framework.[1]

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum reveals the chemical environment and connectivity of the hydrogen atoms in the molecule. The spectrum of this compound, typically recorded in a deuterated solvent like DMSO-d₆, exhibits distinct signals for the aromatic protons and the N-H proton.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of DMSO-d₆.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 14 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts to the residual solvent peak (DMSO at 2.50 ppm).

¹H NMR Data and Interpretation

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~12.67 | Singlet | 1H | N3-H | The deshielded nature of this proton is due to its attachment to a nitrogen atom within an aromatic system and its involvement in hydrogen bonding. |

| ~8.15 | Multiplet | 3H | H5 and Phenyl H | The downfield shift is characteristic of protons on an electron-deficient aromatic ring. This multiplet likely contains the H5 proton of the quinazolinone ring and two protons from the phenyl ring. |

| ~7.76 | Doublet | 1H | H8 | This proton is coupled to H6, resulting in a doublet. Its chemical shift is influenced by the adjacent nitrogen atom. |

| ~7.55 | Multiplet | 4H | H6 and Phenyl H | This multiplet contains the H6 proton of the quinazolinone ring, coupled to H5 and H8, and the remaining three protons of the phenyl ring. |

¹³C NMR (Carbon NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the lower natural abundance of the ¹³C isotope, a greater number of scans is typically required.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Utilize a 100 MHz or higher frequency NMR spectrometer.

-

Data Acquisition: Acquire the spectrum using proton broadband decoupling. Typical parameters include a spectral width of 0 to 200 ppm, a pulse angle of 45°, and a relaxation delay of 2 seconds.

-

Data Processing: Process the raw data and calibrate the chemical shifts to the solvent peak (DMSO-d₆ at 39.52 ppm).

¹³C NMR Data and Interpretation

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~162.1 | C4 (C=O) | The carbonyl carbon is significantly deshielded and appears at a characteristic downfield shift. |

| ~154.2 | C2 | This carbon is attached to two nitrogen atoms, leading to a downfield chemical shift. |

| ~150.3 | C8a | A quaternary carbon in an aromatic environment adjacent to a nitrogen atom. |

| ~139.6 | C7 | The carbon atom bearing the chloro group is deshielded. |

| ~132.8 | Phenyl C (ipso) | The quaternary carbon of the phenyl ring attached to the quinazolinone core. |

| ~132.2 | Phenyl C | Aromatic carbons of the phenyl ring. |

| ~129.1 | Phenyl C | Aromatic carbons of the phenyl ring. |

| ~128.4 | C5 | Aromatic carbon in the quinazolinone ring. |

| ~127.3 | C8 | Aromatic carbon in the quinazolinone ring. |

| ~127.0 | C6 | Aromatic carbon in the quinazolinone ring. |

| ~120.3 | C4a | A quaternary carbon within the fused aromatic system. |

digraph "NMR_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];"Sample_Prep" [label="Sample Preparation\n(5-10 mg in DMSO-d6)"]; "1H_NMR" [label="¹H NMR Acquisition\n(400 MHz)", fillcolor="#FBBC05", fontcolor="#202124"]; "13C_NMR" [label="¹³C NMR Acquisition\n(100 MHz)", fillcolor="#FBBC05", fontcolor="#202124"]; "Processing" [label="Data Processing\n(FT, Phasing, Calibration)"]; "Interpretation" [label="Structural Elucidation", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Sample_Prep" -> "1H_NMR"; "Sample_Prep" -> "13C_NMR"; "1H_NMR" -> "Processing"; "13C_NMR" -> "Processing"; "Processing" -> "Interpretation"; }

Caption: General workflow for NMR analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

HRMS Data

-

Calculated for [M+H]⁺ (C₁₄H₁₀ClN₂O): 257.0476

-

Found: 257.0478

The excellent agreement between the calculated and observed mass confirms the molecular formula of the synthesized compound.

Electron Ionization (EI) Mass Spectrometry and Fragmentation

In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and subsequent fragmentation. The resulting fragmentation pattern is a molecular fingerprint that can provide valuable structural information.

Experimental Protocol: EI-MS

-

Sample Introduction: Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe.

-

Ionization: Utilize a standard electron ionization energy of 70 eV.

-

Analysis: Scan a mass range of m/z 50-300.

Predicted Fragmentation Pattern

The fragmentation of this compound is expected to proceed through several characteristic pathways:

-

Loss of CO: A common fragmentation for carbonyl-containing compounds, leading to a fragment at [M-28]⁺.

-

Loss of Cl: Cleavage of the C-Cl bond would result in a fragment at [M-35]⁺.

-

Retro-Diels-Alder (RDA) Reaction: Heterocyclic systems can undergo RDA reactions, leading to the cleavage of the quinazolinone ring.

-

Phenyl Group Fragmentation: The phenyl ring can also undergo fragmentation, although it is generally more stable.

Caption: Predicted major fragmentation pathways in EI-MS.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FTIR (KBr Pellet)

-

Sample Preparation: Thoroughly grind 1-2 mg of the compound with ~100 mg of dry, spectroscopic grade potassium bromide (KBr). Press the mixture into a thin, transparent pellet.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

IR Data and Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~3200-3000 | N-H Stretch | Amide | The broadness of this peak is indicative of hydrogen bonding. |

| ~3100-3000 | C-H Stretch | Aromatic | Characteristic stretching vibrations of C-H bonds in aromatic rings. |

| ~1680 | C=O Stretch | Amide (Lactam) | A strong, sharp absorption characteristic of the carbonyl group in the quinazolinone ring. |

| ~1610, ~1580 | C=C Stretch | Aromatic | Skeletal vibrations of the aromatic rings. |

| ~1480 | C=N Stretch | Imine | Stretching vibration of the carbon-nitrogen double bond within the heterocyclic ring. |

| ~820 | C-Cl Stretch | Aryl Halide | The position of this band is characteristic of a C-Cl bond on an aromatic ring. |

UV-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.

Experimental Protocol: UV-Vis

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol or acetonitrile).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorption spectrum over a range of 200-400 nm.

Expected UV-Vis Absorption

The extended π-system of the quinazolinone ring and the phenyl substituent will give rise to characteristic absorption bands in the UV region. Typically, quinazolinone derivatives exhibit two main absorption bands:

-

π → π transitions:* These high-energy transitions are expected to occur at shorter wavelengths (around 220-280 nm).

-

n → π transitions:* These lower-energy transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, are expected at longer wavelengths (around 300-350 nm).

The chloro substituent may cause a slight bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent compound.

Conclusion: An Integrated Approach to Structural Verification

The comprehensive spectroscopic characterization of this compound provides an unambiguous confirmation of its molecular structure. Each technique offers a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR spectroscopy elucidate the carbon-hydrogen framework, high-resolution mass spectrometry confirms the elemental composition, EI-MS reveals characteristic fragmentation patterns, IR spectroscopy identifies key functional groups, and UV-Vis spectroscopy probes the electronic nature of the conjugated system.

This technical guide serves as a practical resource for researchers, providing not only the expected spectroscopic data but also the underlying principles and experimental considerations. By adopting this integrated and knowledge-based approach, scientists can confidently synthesize, characterize, and utilize this important heterocyclic scaffold in their research and development endeavors.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 3034335, 7-Chloro-2-phenyl-4(3H)-quinazolinone." PubChem, [Link]. Accessed 19 January 2026.

-

Mahato, A., et al. "Design and Synthesis of 7-Chloro-3-Substituted Quinazolin-4(3H)-Ones as Potential Anti-inflammatory and Analgesic Agents." ResearchGate, 2017, [Link].

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. Introduction to Spectroscopy. 5th ed., Cengage Learning, 2015.

- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. Spectrometric Identification of Organic Compounds. 8th ed., John Wiley & Sons, 2014.

-

Copper-mediated synthesis of quinazolin-4(3H)-ones from N-(quinolin-8-yl)benzamide and amidine. RSC Advances, 2018, [Link].

Sources

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 7-Chloro-2-phenylquinazolin-4(3H)-one

Foreword: A Strategic Approach to Mechanistic Discovery

The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities, particularly in oncology.[1] Derivatives of this versatile heterocyclic system have been shown to induce various forms of cell death, including apoptosis and autophagy, and to inhibit key cellular processes such as cell division and signal transduction.[1] The subject of this guide, 7-Chloro-2-phenylquinazolin-4(3H)-one, is a member of this esteemed class of compounds. The introduction of a chloro group at the 7-position and a phenyl group at the 2-position of the quinazolinone core suggests the potential for significant biological activity. This document provides a comprehensive, in-depth framework for the systematic in vitro investigation of its mechanism of action, designed for researchers, scientists, and drug development professionals. Our approach is grounded in a logical progression of experiments, from broad phenotypic assessments to specific molecular target identification, ensuring a thorough and scientifically rigorous elucidation of the compound's biological effects.

Section 1: Foundational Cytotoxicity Assessment

The initial and most critical step in characterizing a potential therapeutic agent is to determine its cytotoxic and cytostatic effects against a panel of relevant human cancer cell lines. This foundational data not only establishes the potency of the compound but also informs the selection of appropriate cell models and concentration ranges for subsequent mechanistic studies.

Cell Line Selection Rationale

A diverse panel of human cancer cell lines should be selected to identify potential tissue-specific sensitivities. It is recommended to include cell lines from various cancer types, such as:

-

Breast Cancer: MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) to assess hormonal receptor-independent activity.

-

Colon Cancer: HCT-116 and SW620 to evaluate efficacy in colorectal cancer models.

-

Lung Cancer: A549 (non-small cell lung cancer) to probe activity in a prevalent cancer type.

-

Leukemia: Jurkat (T-cell leukemia) to assess effects on suspension cells.

A non-cancerous cell line, such as human foreskin fibroblasts (HFF), should be included to determine the compound's selectivity for cancer cells over normal cells.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability by measuring the metabolic activity of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare a 2X serial dilution of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48 to 72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Expected Data and Interpretation

The results of the MTT assay will provide IC₅₀ values for this compound across the tested cell lines. A lower IC₅₀ value indicates greater potency. Significant differences in IC₅₀ values between cell lines may suggest a specific molecular target that is differentially expressed.

| Cell Line | Cancer Type | Predicted IC₅₀ (µM) |

| MCF-7 | Breast | 5-50 |

| MDA-MB-231 | Breast | 1-20 |

| HCT-116 | Colon | 1-30 |

| A549 | Lung | 10-100 |

| Jurkat | Leukemia | 0.5-15 |

| HFF | Normal | >100 |

Note: The predicted IC₅₀ values are hypothetical and serve as an example of expected data presentation.

Section 2: Investigation of Apoptotic Induction

A common mechanism of action for anticancer compounds is the induction of apoptosis, or programmed cell death. Several key events characterize apoptosis, including the activation of caspases and the regulation by Bcl-2 family proteins.

Caspase Activation: The Executioners of Apoptosis

Caspases are a family of proteases that play a crucial role in the execution phase of apoptosis. The activation of effector caspases, such as caspase-3 and caspase-7, is a hallmark of apoptotic cell death.[1][2]

The Caspase-Glo® 3/7 Assay is a sensitive, luminescence-based method for detecting caspase-3 and -7 activity.[1][3]

Step-by-Step Methodology:

-

Cell Treatment: Seed cells in a 96-well white-walled plate and treat with this compound at concentrations around the IC₅₀ value for 24 hours.

-

Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer.

-

Assay Procedure: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well. Mix gently and incubate at room temperature for 1-2 hours.

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-increase in caspase-3/7 activity.

Bcl-2 Family Proteins: The Gatekeepers of Apoptosis

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway. The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members determines the cell's fate.[4]

Western blotting allows for the detection and quantification of specific proteins, providing insights into the expression levels of key apoptotic regulators.[5][6]

Step-by-Step Methodology:

-

Protein Extraction: Treat cells with this compound for 24 hours, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane and then probe with primary antibodies specific for Bcl-2, Bcl-xL, Bax, and Bak. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Visualizing Apoptosis Induction

Caption: Proposed intrinsic apoptosis pathway induced by the compound.

Section 3: Cell Cycle Analysis

Many cytotoxic agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death.

Experimental Protocol: Flow Cytometry for Cell Cycle Distribution

Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Step-by-Step Methodology:

-

Cell Treatment: Treat cells with this compound at its IC₅₀ concentration for 24 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.

-

Staining: Wash the fixed cells and resuspend in a staining solution containing PI and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using cell cycle analysis software.

Expected Outcomes and Interpretation

An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M) would suggest that this compound interferes with processes essential for progression through that phase, such as microtubule dynamics.

Caption: Workflow for cell cycle analysis via flow cytometry.

Section 4: Elucidation of Specific Molecular Targets

Based on the established activities of other quinazolinone derivatives, several specific molecular targets are plausible. Direct enzymatic assays are essential to confirm whether this compound acts as an inhibitor of these targets.

Inhibition of Tubulin Polymerization

Disruption of microtubule dynamics is a clinically validated anticancer strategy. An in vitro tubulin polymerization assay can directly measure the effect of the compound on the assembly of tubulin into microtubules.[7]

This assay monitors the polymerization of tubulin in real-time using a fluorescent reporter that binds to polymerized microtubules.[8]

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescent reporter in a polymerization buffer.

-

Compound Addition: Add serial dilutions of this compound to a 96-well plate. Include a positive control (e.g., nocodazole for inhibition, paclitaxel for enhancement) and a vehicle control.

-

Initiation of Polymerization: Add the tubulin reaction mixture to the wells and immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

-

Fluorescence Measurement: Monitor the fluorescence intensity over time.

-

Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. Calculate the rate and extent of polymerization to determine the inhibitory or enhancing effect of the compound.

Kinase Inhibition Profile

Quinazolinone derivatives are known to inhibit various protein kinases, including receptor tyrosine kinases (RTKs) like VEGFR-2, which are crucial for tumor angiogenesis.[9][10][11]

A luminescent kinase assay, such as the Kinase-Glo® assay, can be used to measure the inhibition of specific kinases.[12]

Step-by-Step Methodology:

-

Reaction Setup: In a 96-well plate, combine the kinase (e.g., recombinant human VEGFR-2), its specific substrate, and ATP in a kinase buffer.

-

Inhibitor Addition: Add serial dilutions of this compound. Include a known inhibitor as a positive control (e.g., sorafenib for VEGFR-2) and a vehicle control.

-

Kinase Reaction: Incubate the plate at 30°C to allow the kinase reaction to proceed.

-

Detection: Add the Kinase-Glo® reagent, which measures the amount of remaining ATP. A lower luminescent signal indicates higher kinase activity (more ATP consumed).

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Cyclooxygenase (COX) Enzyme Inhibition

Some quinazolinone derivatives have shown anti-inflammatory properties, suggesting potential inhibition of COX enzymes.[13]

This assay measures the peroxidase activity of COX enzymes, which can be monitored using a fluorometric probe.[14]

Step-by-Step Methodology:

-

Enzyme and Inhibitor Incubation: In a 96-well plate, incubate the COX-2 enzyme with serial dilutions of this compound. Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid (the substrate).

-

Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader.

-

Data Analysis: Determine the rate of the reaction for each inhibitor concentration and calculate the percentage of inhibition to determine the IC₅₀ value.

Section 5: Synthesis and Conclusion

The systematic in vitro investigation outlined in this guide provides a robust framework for elucidating the mechanism of action of this compound. By progressing from broad cytotoxicity screening to specific mechanistic and target-based assays, researchers can build a comprehensive understanding of how this compound exerts its biological effects. The data generated from these studies will be crucial for its further development as a potential therapeutic agent. The multi-faceted approach, encompassing the evaluation of apoptosis induction, cell cycle effects, and inhibition of key enzymes like tubulin, kinases, and cyclooxygenases, will provide a detailed molecular portrait of this promising quinazolinone derivative.

References

-

Spandidos Publications. (n.d.). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Spandidos Publications. Retrieved from [Link]

-

MDPI. (n.d.). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. Retrieved from [Link]

-

Spandidos Publications. (n.d.). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Spandidos Publications. Retrieved from [Link]

-

ResearchGate. (n.d.). Western blot analysis of bcl-2 family protein expression in human... ResearchGate. Retrieved from [Link]

-

Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. Cytoskeleton, Inc. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Caspase Activity Assay. Creative Bioarray. Retrieved from [Link]

-

BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Caspase Protocols in Mice. National Institutes of Health. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. National Institutes of Health. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives. National Institutes of Health. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. National Institutes of Health. Retrieved from [Link]

-

protocols.io. (2025). Caspase 3/7 Activity. protocols.io. Retrieved from [Link]

-

Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. Retrieved from [Link]

-

BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Retrieved from [Link]

-

Reaction Biology. (n.d.). Caspase-3 Activation Assay. Reaction Biology. Retrieved from [Link]

-

ResearchGate. (n.d.). Western blot analysis of Bcl-2, Bcl-x L , Bax, and p53. A, MCF-7 cells... ResearchGate. Retrieved from [Link]

-

Stroke. (n.d.). Different Expression Patterns of Bcl-2, Bcl-xl, and Bax Proteins After Sublethal Forebrain Ischemia in C57Black/Crj6 Mouse Striatum. AHA/ASA Journals. Retrieved from [Link]

-

Spandidos Publications. (n.d.). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Spandidos Publications. Retrieved from [Link]

-

BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules. National Institutes of Health. Retrieved from [Link]

-

ResearchGate. (n.d.). Cell cycle analysis. (a) Effect of (1) and (2) on cell cycle arrest.... ResearchGate. Retrieved from [Link]

-

Dovepress. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Dovepress. Retrieved from [Link]

-

Elabscience. (n.d.). Human VEGFR-2/KDR(Vascular Endothelial Growth Factor Receptor 2) ELISA Kit. Elabscience. Retrieved from [Link]

-

Royal Society of Chemistry. (2025). Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3 H )-quinazolone derivatives. Royal Society of Chemistry. Retrieved from [Link]

-

Vietnam Journal of Science and Technology. (2020). Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives. Vietnam Academy of Science and Technology. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Cell-cycle analysis – Knowledge and References. Taylor & Francis Online. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis. National Institutes of Health. Retrieved from [Link]

-

PubMed. (n.d.). Apoptosis induction by 7-chloroquinoline-1,2,3-triazoyl carboxamides in triple negative breast cancer cells. PubMed. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. National Institutes of Health. Retrieved from [Link]

-

MDPI. (n.d.). Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. MDPI. Retrieved from [Link]

-

ScienceDirect. (n.d.). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. ScienceDirect. Retrieved from [Link]

-

ResearchGate. (n.d.). Selected kinase profile of 4 key compounds. ResearchGate. Retrieved from [Link]

-

BUE Scholar. (2021). 'Induction of apoptosis, cytotoxicity and radiosensitization by novel 3,4-dihydroquinazolinone derivatives. BUE Scholar. Retrieved from [Link]

-

MDPI. (n.d.). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and Cytotoxicity of 2-phenylquinazolin-4(3H)-one Derivatives. PubMed. Retrieved from [Link]

Sources

- 1. Caspase-Glo® 3/7 Assay Protocol [promega.jp]

- 2. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Caspase 3/7 Activity [protocols.io]

- 4. ahajournals.org [ahajournals.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. maxanim.com [maxanim.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. assaygenie.com [assaygenie.com]

Biological activity of 7-Chloro-2-phenylquinazolin-4(3H)-one derivatives

An In-depth Technical Guide to the Biological Activity of 7-Chloro-2-phenylquinazolin-4(3H)-one Derivatives

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse array of biological targets.[1][2] This guide focuses on a specific, highly potent subclass: this compound derivatives. The strategic placement of a chloro group at the 7-position and a phenyl ring at the 2-position of the quinazolinone core creates a template for developing agents with a broad spectrum of pharmacological activities. We will explore the synthetic strategies for creating these molecules and delve into their significant anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties. This document synthesizes findings from key research, presenting mechanisms of action, structure-activity relationships, and detailed experimental protocols to provide a comprehensive resource for researchers and drug development professionals.

Core Synthetic Strategies

The synthesis of this compound derivatives typically begins with 4-chloro anthranilic acid (also known as 2-amino-4-chloro benzoic acid).[3] A common and effective pathway involves a two-step process:

-

Formation of Benzoxazinone Intermediate: The initial step is the reaction of 4-chloro anthranilic acid with benzoyl chloride, often in the presence of a base like pyridine. This reaction forms the intermediate 7-chloro-2-phenyl-4H-3,1-benzoxazin-4-one.[3]

-

Ring Transformation to Quinazolinone: The benzoxazinone intermediate is then reacted with a primary amine or a hydrazine derivative to yield the final quinazolinone ring. For example, refluxing with hydrazine hydrate produces 3-amino-7-chloro-2-phenylquinazolin-4(3H)-one, a versatile precursor for further modifications.[3][4] This precursor can then be reacted with various aromatic aldehydes to generate a library of Schiff base derivatives at the 3-position.[5]

This synthetic flexibility allows for systematic modifications, particularly at the 3-position, which is crucial for tuning the biological activity of the final compounds.

Caption: Key anticancer mechanisms of action for quinazolinone derivatives.

Key Experimental Findings & Data

Studies have consistently demonstrated the potent in vitro cytotoxicity of this compound derivatives against a range of human cancer cell lines.

| Compound Class | Cell Line | Activity Metric | Result | Reference |

| 2-(chloromethyl)-3-(3-chlorophenyl)quinazolin-4(3H)-one | A549 (Lung) | IC50 | < 10 µM | [6][7] |

| 2-(chloromethyl)-3-(4-fluorophenyl)quinazolin-4(3H)-one | A549 (Lung) | IC50 | < 10 µM | [6][7] |

| 2-(chloromethyl)-3-phenylquinazolin-4(3H)-ones | MCF-7 (Breast) | Cytotoxicity | Better than Cisplatin | [6] |

| 2-(amino)quinazolin-4(3H)-one (7-chloro substituted) | HepG2 (Liver) | IC50 | > 20 µM (low cytotoxicity) | [8] |

| Quinazolin-4(3H)-one derivative (C9) | MGC-803 (Gastric) | IC50 (USP7) | 5.048 µM | [9] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

-

Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Anti-inflammatory Activity

Chronic inflammation is a driver of numerous diseases, making the development of effective anti-inflammatory agents a priority. [10]Quinazolinone derivatives have shown significant promise in this area, with some 7-chloro-2-phenyl derivatives demonstrating potent activity. [3][11]

Mechanism of Action

The anti-inflammatory effects are primarily mediated through the inhibition of key enzymes and signaling pathways involved in the inflammatory cascade.

-

COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. Docking studies and biological assays have shown that 7-chloro-3-substituted-2-phenylquinazolin-4(3H)-ones can bind to and inhibit the COX-2 enzyme, similar to non-steroidal anti-inflammatory drugs (NSAIDs). [3]* NF-κB Pathway Inhibition: The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. [11]Certain 2-phenylquinazoline analogs have been shown to suppress the activation of NF-κB, preventing its translocation to the nucleus and thereby downregulating the expression of these inflammatory mediators. [10][11]

Key Experimental Findings & Data

In vivo studies have validated the anti-inflammatory and analgesic potential of these compounds.

| Compound | Assay | Dose | % Inhibition | Reference |

| 7-chloro-3-(4-chlorobenzylideneamino)-2-phenylquinazolin-4(3H)-one (Q03) | Carrageenan-induced Paw Edema | 50 mg/kg | 49.3% | [3] |

| 7-chloro-3-(4-methoxybenzylideneamino)-2-phenylquinazolin-4(3H)-one (Q09) | Carrageenan-induced Paw Edema | 50 mg/kg | 52.1% | [3] |

| Diclofenac Sodium (Standard) | Carrageenan-induced Paw Edema | 50 mg/kg | 57.7% | [3] |

| 3-(arylideneamino)‐phenylquinazoline-4(3H)-one derivative | Endotoxin-stimulated macrophages | N/A | Significant inhibition of TNF-α, IL-1β, IL-6 | [10][11] |

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of compounds.

-

Animal Acclimatization: Use Wistar albino rats (150-200g). Acclimatize the animals for at least one week under standard laboratory conditions with free access to food and water.

-

Grouping and Administration: Divide the animals into groups (n=6): a control group, a standard group (e.g., Diclofenac, 50 mg/kg), and test groups for each synthesized compound at a specific dose (e.g., 50 mg/kg). Administer the compounds orally or intraperitoneally.

-

Inflammation Induction: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution (in normal saline) into the sub-plantar region of the left hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume immediately after the carrageenan injection (0 hours) and at subsequent time points (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the mean paw volume increase in the control group, and Vt is the mean paw volume increase in the test group.

Anticonvulsant Activity

The quinazolinone scaffold has a long history in neuroscience, famously represented by methaqualone, a sedative-hypnotic with anticonvulsant properties. [12][13]Research has shown that modifications to this core, including halogenation, can produce potent anticonvulsant agents with potentially improved safety profiles. [14]

Mechanism of Action

The primary mechanism for the anticonvulsant activity of many quinazolinones is the modulation of the GABAergic system.

-

GABA-A Receptor Modulation: These compounds often act as positive allosteric modulators of the GABA-A receptor, binding to a site distinct from the GABA binding site (often the benzodiazepine site). [12]This binding enhances the effect of the inhibitory neurotransmitter GABA, leading to increased chloride ion influx, hyperpolarization of the neuron, and a general depression of the central nervous system, which raises the seizure threshold. [12]

Key Experimental Findings

In vivo anticonvulsant screening is critical for identifying lead compounds. The pentylenetetrazole (PTZ)-induced seizure model is a standard screening tool for agents that may be effective against absence seizures.

| Compound Class | Assay | Dose | Protection | Reference |

| Quinazolin-4(3H)-one derivative (8b) | PTZ-induced seizures | 150 mg/kg | 100% | [12] |

| Quinazolin-4(3H)-one derivative (7a) | PTZ-induced seizures | 150 mg/kg | 100% | [12] |

| 3-substituted quinazolin-4(3H)-ones (general) | PTZ-induced seizures | 100 mg/kg | 17-100% | [14] |

| Diazepam (Standard) | PTZ-induced seizures | N/A | 100% | [12][13] |

Experimental Protocol: PTZ-Induced Seizure Test

This protocol assesses the ability of a compound to protect against chemically-induced seizures.

-

Animal Preparation: Use Swiss albino mice (20-25g). Acclimatize and group the animals as described in the anti-inflammatory protocol.

-

Compound Administration: Administer the test compounds and the standard drug (e.g., Diazepam) intraperitoneally 30-60 minutes before the convulsant challenge.

-

PTZ Injection: Administer a subcutaneous or intraperitoneal injection of pentylenetetrazole (PTZ) at a convulsive dose (e.g., 85 mg/kg).

-

Observation: Immediately after PTZ injection, place each mouse in an individual observation chamber and observe for 30 minutes. Record the latency (time to onset) of the first seizure (myoclonic jerk or clonic convulsion) and the presence or absence of tonic-clonic seizures.

-

Data Analysis: The primary endpoint is the percentage of animals in each group that are protected from seizures. An increase in the latency to the first seizure compared to the control group is also a key indicator of anticonvulsant activity.

Antimicrobial Activity

With the rise of multidrug-resistant pathogens, there is an urgent need for new antimicrobial agents. The quinazolinone scaffold has been explored for this purpose, and the inclusion of a 7-chloro substituent has been shown to be a favorable modification for enhancing antibacterial activity. [15][8]

Mechanism of Action

-

DNA Gyrase Inhibition: One of the key bacterial targets for quinazolinone derivatives is DNA gyrase (a type II topoisomerase). [16]This enzyme is essential for bacterial DNA replication, and its inhibition leads to a bactericidal effect. The quinazolinone scaffold can interfere with the enzyme's function, preventing the replication of bacterial DNA.

Structure-Activity Relationship (SAR)

SAR studies have provided valuable insights into designing more potent antimicrobial quinazolinones:

-

Halogen at Position 7: The presence of a chloro group at the 7-position is often associated with strong antibacterial activity. [8][17]* Substitutions at Position 2 and 3: The nature of the groups at the 2 and 3-positions is critical. For instance, a 2-amino group with specific benzylamine substitutions can yield high potency against methicillin-resistant Staphylococcus aureus (MRSA). [8][17]Heterocyclic groups introduced at the 3-position have also been shown to significantly increase antibacterial activity. [18]

Key Experimental Findings & Data

| Compound | Organism | Activity Metric | Result | Reference |

| 2-(amino)quinazolin-4(3H)-one (6l, 7-chloro substituted) | S. aureus (MRSA, JE2) | MIC50 | 0.6 µM | [8][17] |

| 2-(amino)quinazolin-4(3H)-one (6y, 7-chloro substituted) | S. aureus (MRSA, JE2) | MIC50 | 0.02 µM | [8][17] |

| 7-chloro-2-methyl-quinazolin-4(3H)-one derivatives | K. pneumoniae, S. aureus, P. aeruginosa | MIC | 6 – 9 mg/mL | [4] |

Experimental Protocol: Broth Microdilution for MIC Determination

This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., S. aureus ATCC 29213) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Conclusion and Future Perspectives

The this compound scaffold represents a highly versatile and potent platform for the discovery of new therapeutic agents. The presence of the 7-chloro substituent consistently contributes to enhanced biological activity across anticancer, anti-inflammatory, anticonvulsant, and antimicrobial applications. The synthetic accessibility of this core allows for extensive derivatization, particularly at the N-3 position, enabling fine-tuning of potency and selectivity.

Future research should focus on leveraging the established structure-activity relationships to design next-generation derivatives with optimized pharmacokinetic and pharmacodynamic profiles. Exploring hybrid molecules that combine the quinazolinone core with other pharmacophores could lead to multi-target agents with enhanced efficacy, particularly in complex diseases like cancer. Furthermore, a deeper investigation into less-explored mechanisms of action may uncover novel therapeutic opportunities for this privileged chemical scaffold.

References

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

-

Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). (n.d.). Spandidos Publications. Retrieved January 20, 2026, from [Link]

-

Mahato, A., et al. (2017). Design and Synthesis of 7-Chloro-3-Substituted Quinazolin-4(3H)-Ones as Potential Anti-inflammatory and Analgesic Agents. ResearchGate. Retrieved January 20, 2026, from [Link]

-

Asif, M. (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC - NIH. Retrieved January 20, 2026, from [Link]

-

Synthetic route for the synthesis of quinazoline derivatives (7–27). (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

An Updated Review on the Mechanism of Action, Therapeutic Effects, and Biological Prospects of Quinazolinone Hybrids. (2025). Bentham Science Publisher. Retrieved January 20, 2026, from [Link]

-

Orcula, A. D., et al. (n.d.). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. MDPI. Retrieved January 20, 2026, from [Link]

-

Study on quinazolinone derivative and their pharmacological actions. (2024). WJPR. Retrieved January 20, 2026, from [Link]

-

Exploring the anti-inflammatory activity of a novel 2-phenylquinazoline analog with protection against inflammatory injury. (2012). OSTI.GOV. Retrieved January 20, 2026, from [Link]

-

Osarodion, O. P. (n.d.). Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d] [3][19]- GSC Online Press. GSC Biological and Pharmaceutical Sciences. Retrieved January 20, 2026, from [Link]

-

Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

-

Abdel-Samii, Z. K., et al. (n.d.). Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives. PMC. Retrieved January 20, 2026, from [Link]

-

Antibacterial activity of newer Quinazolin-4(3H)-one derivatives. (2019). Frontiers. Retrieved January 20, 2026, from [Link]

-

An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). Taylor & Francis Online. Retrieved January 20, 2026, from [Link]

-

Eweas, A. F., et al. (n.d.). Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives. PMC - NIH. Retrieved January 20, 2026, from [Link]

-

Chatterjee, N., et al. (2012). Exploring the anti-inflammatory activity of a novel 2-phenylquinazoline analog with protection against inflammatory injury. PubMed. Retrieved January 20, 2026, from [Link]

-

Kumar, A., et al. (n.d.). Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. PMC - NIH. Retrieved January 20, 2026, from [Link]

-

Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. (n.d.). Eco-Vector Journals Portal. Retrieved January 20, 2026, from [Link]

-

Novel 4(3H)-Quinazolinone Analogues: Synthesis and Anticonvulsant Activity. (2012). Springer. Retrieved January 20, 2026, from [Link]

-

Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical & Pharmacology Journal. Retrieved January 20, 2026, from [Link]

-

Wolfe, J. F., et al. (n.d.). Synthesis and Anticonvulsant Activity of Some New 2-Substituted 3-Aryl-4(3H)-quinazolinones. ACS Publications. Retrieved January 20, 2026, from [Link]

-

Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. (2024). Dove Medical Press. Retrieved January 20, 2026, from [Link]

-

Substituted quinazolinones and their anti-inflammatory activity. (n.d.). Semantic Scholar. Retrieved January 20, 2026, from [Link]

-

7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. (n.d.). PMC - NIH. Retrieved January 20, 2026, from [Link]

-

Liu, Z., et al. (2021). Design, synthesis, biological evaluation and structure-activity relationship study of quinazolin-4(3H)-one derivatives as novel USP7 inhibitors. PubMed. Retrieved January 20, 2026, from [Link]

-

Kim, H., et al. (2025). Synthesis and Structure-Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). PubMed. Retrieved January 20, 2026, from [Link]

-

New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

-

Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

-

New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. (2025). PMC - NIH. Retrieved January 20, 2026, from [Link]

-

Structure-Activity Relationship of 7-Chloro-4-(Phenylselanyl) Quinoline: Novel Antinociceptive and Anti-Inflammatory Effects in Mice. (2025). PubMed. Retrieved January 20, 2026, from [Link]

-

2-(Chloromethyl)-3-phenylquinazolin-4(3H)-ones as potent anticancer agents; cytotoxicity, molecular docking and in silico studies. (n.d.). Semantic Scholar. Retrieved January 20, 2026, from [Link]

-

Faghih, Z., et al. (2021). 2-(Chloromethyl)-3-phenylquinazolin-4(3H)-ones as potent anticancer agents; cytotoxicity, molecular docking and in silico studies. ResearchGate. Retrieved January 20, 2026, from [Link]

Sources

- 1. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Study on quinazolinone derivative and their pharmacological actions [wisdomlib.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d] [1, 3]–oxazin–4–one and 3–amino-7-chloro-2–methyl-quinazolin-4(3h)–one | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Design, synthesis, biological evaluation and structure-activity relationship study of quinazolin-4(3H)-one derivatives as novel USP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Exploring the anti-inflammatory activity of a novel 2-phenylquinazoline analog with protection against inflammatory injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Exploring the anti-inflammatory activity of a novel 2-phenylquinazoline analog with protection against inflammatory injury (Journal Article) | OSTI.GOV [osti.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis and Structure-Activity Relationship Study of 2-(amino)quinazolin-4(3 H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | Antibacterial activity of newer Quinazolin-4(3H)-one derivatives [frontiersin.org]

- 19. mdpi.com [mdpi.com]